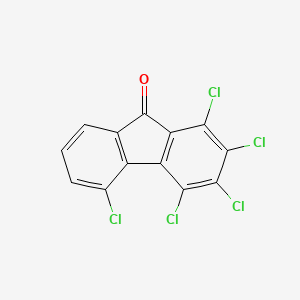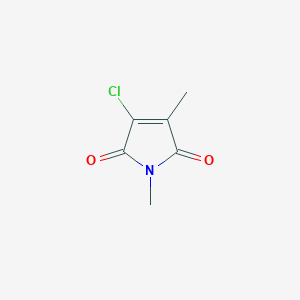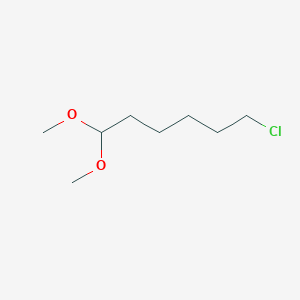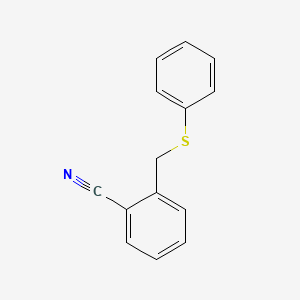![molecular formula C14H16O6 B14364983 Ethyl 4-[bis(acetyloxy)methyl]benzoate CAS No. 92788-08-4](/img/structure/B14364983.png)
Ethyl 4-[bis(acetyloxy)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[bis(acetyloxy)methyl]benzoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes an ethyl group, a benzoate group, and two acetyloxy groups attached to a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[bis(acetyloxy)methyl]benzoate typically involves the esterification of 4-hydroxymethylbenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[bis(acetyloxy)methyl]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of an acid or base to yield 4-hydroxymethylbenzoic acid and acetic acid.
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used for nucleophilic substitution.
Major Products Formed
Hydrolysis: 4-Hydroxymethylbenzoic acid and acetic acid.
Oxidation: Benzoic acid derivatives.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[bis(acetyloxy)methyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving ester hydrolysis and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems due to its ester bonds, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 4-[bis(acetyloxy)methyl]benzoate primarily involves the hydrolysis of its ester bonds. In biological systems, esterases catalyze the hydrolysis, releasing the active components. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Another ester with a similar structure but with a methyl group instead of an ethyl group.
Ethyl acetate: A simpler ester with a similar functional group but a different aromatic ring.
Ethyl benzoate: Similar structure but lacks the acetyloxy groups.
Uniqueness
Ethyl 4-[bis(acetyloxy)methyl]benzoate is unique due to the presence of two acetyloxy groups, which provide additional sites for chemical reactions and modifications. This makes it a versatile compound in synthetic chemistry and various industrial applications.
Properties
CAS No. |
92788-08-4 |
|---|---|
Molecular Formula |
C14H16O6 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
ethyl 4-(diacetyloxymethyl)benzoate |
InChI |
InChI=1S/C14H16O6/c1-4-18-13(17)11-5-7-12(8-6-11)14(19-9(2)15)20-10(3)16/h5-8,14H,4H2,1-3H3 |
InChI Key |
FDPCPKYCIKPULA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol](/img/structure/B14364904.png)





![1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14364945.png)
![N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide](/img/structure/B14364951.png)





